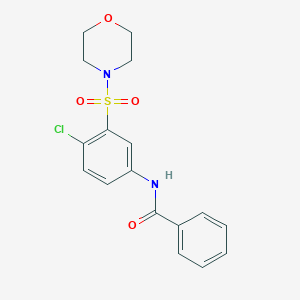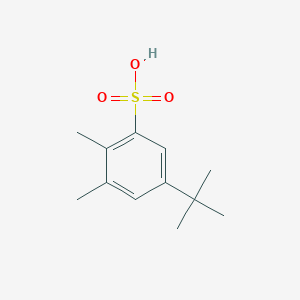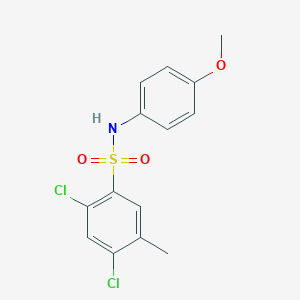
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been extensively studied in various scientific research applications. GSK-3 is a multifunctional serine/threonine protein kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, Wnt signaling, and neuronal development. CHIR-99021 has been shown to have many potential applications in the fields of stem cell research, cancer therapy, and neurodegenerative diseases.
作用機序
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide exerts its pharmacological effects by selectively inhibiting the activity of GSK-3, which is a key regulator of many cellular processes. GSK-3 is involved in the phosphorylation and degradation of many proteins, including β-catenin, which is a key component of the Wnt signaling pathway. By inhibiting GSK-3, this compound stabilizes β-catenin and activates the Wnt signaling pathway, which promotes cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have many biochemical and physiological effects, including enhancing the self-renewal and pluripotency of stem cells, inhibiting the growth and proliferation of cancer cells, promoting neuronal differentiation and survival, and protecting against neurotoxicity. This compound has also been shown to regulate the expression of many genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response.
実験室実験の利点と制限
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has many advantages for lab experiments, including its high potency and selectivity for GSK-3, its ability to activate the Wnt signaling pathway, and its potential applications in stem cell research, cancer therapy, and neurodegenerative diseases. However, this compound also has some limitations, including its potential toxicity and off-target effects, and the need for further studies to fully elucidate its pharmacological effects and mechanisms of action.
将来の方向性
There are many future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide, including further studies on its pharmacological effects and mechanisms of action, its potential applications in other diseases and disorders, and the development of more potent and selective GSK-3 inhibitors. Some possible future directions for research on this compound include studying its effects on other cellular processes, such as autophagy and mitochondrial function, and exploring its potential applications in regenerative medicine and tissue engineering.
合成法
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide can be synthesized using a multi-step synthetic method that involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the nitro group with tin(II) chloride. The resulting 4-chloro-3-morpholin-4-ylsulfonylaniline is then reacted with benzoyl chloride to yield the final product.
科学的研究の応用
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been extensively studied in various scientific research applications, including stem cell research, cancer therapy, and neurodegenerative diseases. In stem cell research, this compound has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells by activating the Wnt signaling pathway. In cancer therapy, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been shown to promote neuronal differentiation and survival, and to protect against neurotoxicity.
特性
| 797781-56-7 | |
分子式 |
C17H17ClN2O4S |
分子量 |
380.8 g/mol |
IUPAC名 |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O4S/c18-15-7-6-14(19-17(21)13-4-2-1-3-5-13)12-16(15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
InChIキー |
GKCBNNYYHQNJLZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl |
正規SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)


![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
